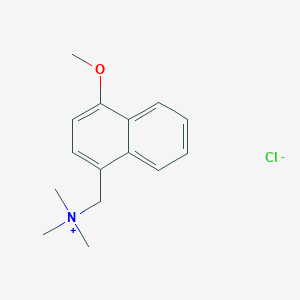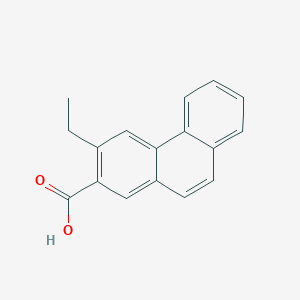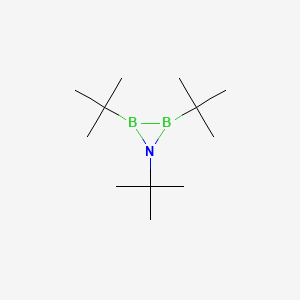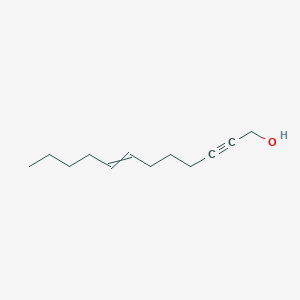![molecular formula C16H29B B14314298 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane CAS No. 111256-24-7](/img/structure/B14314298.png)
9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane: is an organoboron compound known for its utility in organic synthesis, particularly in hydroboration reactions. This compound is part of the bicyclo[3.3.1]nonane family, which is characterized by a unique bicyclic structure that imparts specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane typically involves the hydroboration of terminal aromatic alkynes with pinacolborane, catalyzed by 9-borabicyclo[3.3.1]nonane (9-BBN). The optimal reaction conditions include using phenylacetylene (1.0 equivalent), pinacolborane (1.2 equivalents), and 9-BBN (20 mol%) in tetrahydrofuran (THF) at 65°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction parameters and purification processes to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydroboration: The compound undergoes hydroboration reactions with alkenes and alkynes, forming organoboron intermediates.
Oxidation: The organoboron intermediates can be oxidized to alcohols using hydrogen peroxide or other oxidizing agents.
Substitution: The boron atom in the compound can be substituted with various functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Hydroboration: Pinacolborane, THF, 65°C.
Oxidation: Hydrogen peroxide, basic conditions.
Substitution: Halogens, transition metal catalysts.
Major Products:
Hydroboration: Alkenylboronic acid pinacol esters.
Oxidation: Alcohols.
Substitution: Various substituted boron compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is extensively used in organic synthesis for the preparation of alkenylboronic esters, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the synthesis of materials and chemicals that require precise control over molecular structure and reactivity.
Wirkmechanismus
The primary mechanism of action for 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane involves its role as a hydroboration catalyst. The boron atom in the compound interacts with the π-electrons of alkenes or alkynes, facilitating the addition of hydrogen and boron across the double or triple bond. This results in the formation of organoboron intermediates, which can be further transformed into various functional groups .
Vergleich Mit ähnlichen Verbindungen
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used as a hydroboration catalyst.
9-Oxabicyclo[3.3.1]nonane: Another bicyclic compound with different reactivity due to the presence of an oxygen atom.
9-Azabicyclo[3.3.1]nonane: A nitrogen-containing analog with distinct chemical properties.
Uniqueness: 9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane is unique due to its specific structure, which imparts unique reactivity and selectivity in hydroboration reactions. Its ability to form stable organoboron intermediates makes it a valuable tool in organic synthesis .
Eigenschaften
CAS-Nummer |
111256-24-7 |
|---|---|
Molekularformel |
C16H29B |
Molekulargewicht |
232.2 g/mol |
IUPAC-Name |
9-oct-7-enyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C16H29B/c1-2-3-4-5-6-7-14-17-15-10-8-11-16(17)13-9-12-15/h2,15-16H,1,3-14H2 |
InChI-Schlüssel |
FCXGCWWYUNFTEH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2CCCC1CCC2)CCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



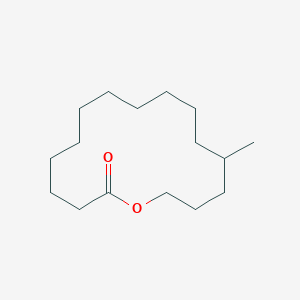
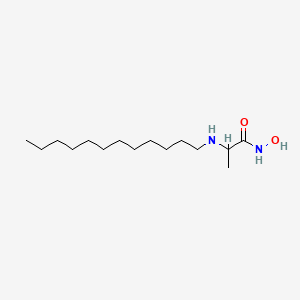
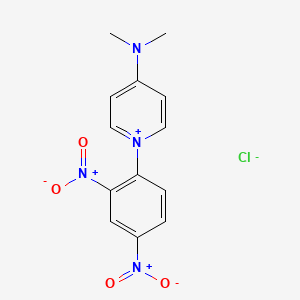
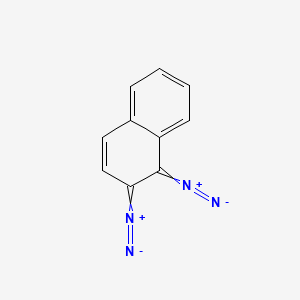

![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
